

Technical Guide: Isopropyl 3-Bromopropanoate – Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *Isopropyl 3-bromopropanoate*

CAS No.: 100983-10-6

Cat. No.: B3198145

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Executive Summary

Isopropyl 3-bromopropanoate (CAS: 52580-33-9) is a specialized alkylating agent and ester intermediate used in organic synthesis and medicinal chemistry. Characterized by its bifunctional nature—possessing both an electrophilic alkyl bromide and a hydrolyzable ester moiety—it serves as a critical "C3 building block" for introducing the propionate motif (

) into drug scaffolds. This guide details the optimized synthesis, physicochemical profile, and handling protocols for this compound, emphasizing its role in N-alkylation reactions and heterocycle formation.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9]

Understanding the physical constraints of **Isopropyl 3-bromopropanoate** is vital for process design, particularly regarding its thermal instability and lachrymatory properties.

Property	Data	Notes
IUPAC Name	Propan-2-yl 3-bromopropanoate	
CAS Number	52580-33-9	
Molecular Formula		
Molecular Weight	195.05 g/mol	
Appearance	Colorless to pale yellow liquid	Darkens on storage without stabilizers
Boiling Point	-85–90 °C @ 18 mmHg	Estimated based on ethyl homolog (77–79 °C @ 19 mmHg)
Density	~1.35 g/cm ³	Heavier than water due to Br content
Solubility	Soluble in DCM, EtOAc, THF, Toluene	Immiscible with water; hydrolyzes slowly
Flash Point	> 90 °C (Estimated)	Combustible

Spectroscopic Signature (Predicted)

- ¹H NMR (400 MHz, CDCl₃):

5.05 (sept,

Hz, 1H, O-CH), 3.58 (t,

Hz, 2H, CH₂Br), 2.92 (t,

Hz, 2H, CH₂CO), 1.25 (d,

Hz, 6H, C(CH₃)₂).

- ¹³C NMR (100 MHz, CDCl₃):

170.1 (C=O), 68.5 (CH-O), 38.2 (CH₂-CO), 26.1 (CH₂-Br), 21.8 (CH₃).

Synthesis Protocols

While industrial routes often employ the hydrobromination of isopropyl acrylate, the laboratory standard for high purity involves the direct Fischer esterification of 3-bromopropionic acid. This method avoids the polymerization risks associated with acrylates.

Method A: Acid-Catalyzed Esterification (Recommended)

This protocol utilizes a Dean-Stark trap to drive the equilibrium forward by removing water, ensuring high conversion (>95%).

Reagents:

- 3-Bromopropionic acid (1.0 equiv)^[1]
- Isopropanol (3.0 equiv, excess)
- p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv)
- Toluene (Solvent, for azeotrope)

Step-by-Step Protocol:

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser.
- Charging: Add 3-bromopropionic acid (0.1 mol), isopropanol (0.3 mol), p-TsOH (5 mmol), and toluene (150 mL).
- Reflux: Heat the mixture to reflux (bath temp ~120 °C). Monitor water collection in the trap. Reaction is typically complete in 4–6 hours.
- Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst, followed by brine (50 mL).
- Drying: Dry the organic phase over anhydrous Na₂SO₄.

, filter, and concentrate under reduced pressure.

- Purification: Distill the crude oil under high vacuum (0.5–1 mmHg) or moderate vacuum (20 mmHg) to obtain a clear liquid. Note: Avoid excessive pot temperatures (>140 °C) to prevent elimination to acrylate.

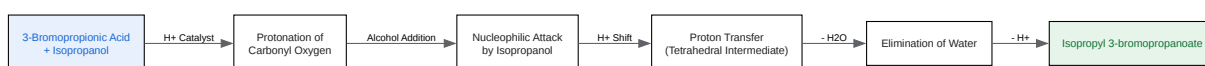
Method B: Acyl Chloride Route (High Purity/Small Scale)

Ideal for generating the ester when water removal is difficult or when working with sensitive substrates.

- Convert 3-bromopropionic acid to 3-bromopropionyl chloride using thionyl chloride ().
- Add the acid chloride dropwise to a solution of isopropanol and pyridine (base sponge) in DCM at 0 °C.
- Warm to RT, wash with dilute HCl, then . Distill as above.

Reaction Mechanism (Fischer Esterification)[9][10]

The acid-catalyzed esterification follows a standard addition-elimination pathway. The visualization below details the transformation from the carboxylic acid to the isopropyl ester.[2]



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Figure 1: Mechanism of acid-catalyzed esterification of 3-bromopropionic acid with isopropanol.

Applications in Drug Development[1][4][12]

Isopropyl 3-bromopropanoate is primarily utilized as a C3-linker in medicinal chemistry. Its reactivity profile allows it to serve as a "soft" electrophile, ideal for alkylating heteroatoms in

complex pharmacophores.

N-Alkylation of Secondary Amines

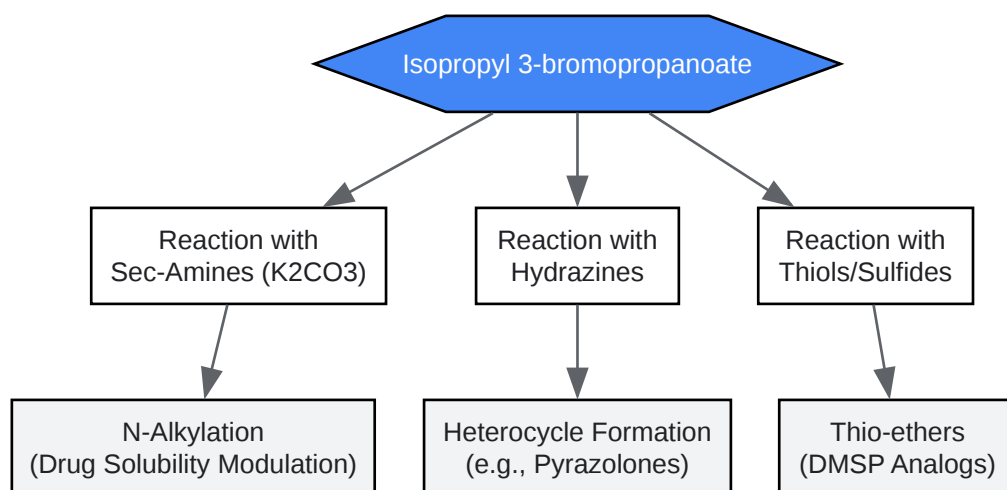
The most common application is the attachment of a propionate tail to secondary amines (e.g., piperazines, piperidines) to modulate lipophilicity (via the isopropyl group) or to create prodrugs.

Workflow:

- Substrate: Secondary amine (e.g., N-phenylpiperazine).
- Conditions:
or DIPEA in Acetonitrile, 60–80 °C.
- Product: Tertiary amine with a pendant isopropyl ester.
- Downstream: The isopropyl ester can be hydrolyzed to the free acid (zwitterion formation) or reduced to an alcohol.

Heterocycle Synthesis

The compound reacts with hydrazines or amidines to form 6-membered heterocycles such as dihydropyrimidines or pyrazolones, often used in kinase inhibitor scaffolds.



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Figure 2: Synthetic utility of **Isopropyl 3-bromopropanoate** in pharmaceutical workflows.

Safety, Stability & Handling

Hazard Classification:

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]
- Lachrymator: Vapors are highly irritating to eyes and mucous membranes.
- Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocols:

- Engineering Controls: Always handle in a functioning chemical fume hood.
- PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
- Storage: Store in a cool, dry place away from light. The compound may slowly hydrolyze if exposed to moisture, liberating HBr and isopropanol.
- Spill Management: Neutralize spills with sodium bicarbonate or soda ash before cleanup.

Stability Note: Unlike the methyl ester, the isopropyl ester is sterically bulkier, offering slightly better resistance to spontaneous hydrolysis, but it remains reactive toward strong nucleophiles and bases.

References

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 527720, **Isopropyl 3-bromopropanoate**. Retrieved from [\[Link\]](#)
- Mozingo, R., & Patterson, L. A. (1940). Methyl beta-bromopropionate. *Organic Syntheses*, 20, 64. (Foundational protocol for bromo-ester synthesis). Retrieved from [\[Link\]](#)

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Sources

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- [2. CAS # 638-11-9, Isopropyl butanoate, 2-Propyl butanoate, Butanoic acid isopropyl ester, 1-Methylethyl butanoate, Isopropyl butyrate, Isopropyl n-butyrate - chemBlink \[chemblink.com\]](#)
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